![molecular formula C7H9N3O2 B1422500 N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 1251925-07-1](/img/structure/B1422500.png)
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Overview
Description
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Mechanism of Action
Target of Action
The primary target of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is Xanthine Oxidase (XO) . XO is an important enzyme involved in the metabolism of purines in the body and plays a crucial role in the production of uric acid . This compound also shows potent and highly selective activity of inhibiting MMP 13 .
Mode of Action
This compound interacts with its targets through various mechanisms. It forms privileged interactions with some residues in the XO binding pocket . Key residues such as Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with the compound by hydrogen bonds, π-π stackings, or hydrophobic interactions .
Biochemical Pathways
The compound’s interaction with XO affects the purine metabolism pathway, leading to a decrease in the production of uric acid . This can be beneficial in the treatment of hyperuricemia-associated diseases . Its inhibition of MMP 13 can affect various cellular processes, including tissue remodeling and inflammation .
Result of Action
The inhibition of XO by this compound results in a decrease in uric acid production, which can help manage conditions like gout . Its inhibition of MMP 13 suggests potential applications in conditions where MMP 13 activity is detrimental, such as certain inflammatory and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves the condensation of appropriate amines with pyrimidine derivatives. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemical Properties and Structure
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide features a six-membered ring containing nitrogen atoms, a carboxamide functional group, and a keto group. Its molecular formula is , and it plays a significant role in biological systems, particularly in nucleic acids and metabolic pathways.
Biological Activities
This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:
- Xanthine Oxidase Inhibition : It has shown potential in inhibiting xanthine oxidase, an enzyme involved in uric acid production, which is significant for conditions like gout and hyperuricemia.
- Matrix Metalloproteinase Inhibition : The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis.
- Antitubercular Activity : Research indicates that it may target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a promising target for tuberculosis treatment.
Case Study 1: Antitubercular Efficacy
A study explored the efficacy of this compound as an antitubercular agent. Utilizing murine models infected with Mycobacterium tuberculosis, the compound demonstrated significant reduction in bacterial load compared to controls. The mechanism of action was linked to the inhibition of DprE1, leading to disrupted cell wall synthesis in the bacteria.
Case Study 2: Xanthine Oxidase Inhibition
In vitro studies assessed the compound's inhibitory effects on xanthine oxidase. The results indicated an IC50 value of approximately 8.1 μM, suggesting strong potential for managing hyperuricemia and related disorders. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine core could enhance inhibitory potency.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
5-Hydroxy-6-Oxopyrimidine | Structure | Exhibits strong antiviral properties |
4-Amino-Pyrimidinone | Structure | Known for antibacterial activity |
2-Aminopyrimidine Derivatives | Structure | Versatile in medicinal chemistry applications |
Comparison with Similar Compounds
Similar Compounds
2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.
N-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: A closely related compound with a single methyl group.
Uniqueness
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its dual methyl substitution, which enhances its binding affinity and selectivity for certain enzymes like xanthine oxidase . This makes it a valuable compound in medicinal chemistry for developing targeted therapies.
Biological Activity
N,2-dimethyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential in drug discovery, particularly in the treatment of tuberculosis and other infectious diseases.
Chemical Structure and Properties
This compound features a six-membered ring with two nitrogen atoms and includes a carboxamide functional group. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.
Biological Activities
1. Antituberculosis Activity
Recent studies have identified this compound as a potential inhibitor of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is crucial for the survival of Mycobacterium tuberculosis. The compound was evaluated using computer-aided drug design (CADD) strategies, revealing promising inhibitory activity against DprE1 .
2. Xanthine Oxidase Inhibition
The compound has also been explored as a xanthine oxidase inhibitor (XOI). A series of 2-substituted 6-oxo-1,6-dihydropyrimidine derivatives were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that modifications to the pyrimidine structure could enhance inhibitory potency .
3. Antiviral Properties
In addition to its antibacterial properties, this compound has shown antiviral activity against various viruses, including HIV. It demonstrated specific inhibition against HIV-1 RNase H without affecting other viral targets like HCV NS5B .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the carboxamide and keto groups facilitates hydrogen bonding interactions with biological targets, which is critical for its inhibitory effects.
Table: Comparison of Biological Activities of Pyrimidine Derivatives
Case Studies
Case Study 1: Antituberculosis Drug Development
In a study aimed at discovering new tuberculosis treatments, this compound was identified as a lead compound through high-throughput screening methods. The compound's ability to inhibit DprE1 was confirmed through biochemical assays and molecular docking studies that illustrated favorable binding interactions .
Case Study 2: Xanthine Oxidase Inhibition
A series of analogs based on the structure of N,2-dimethyl-6-oxo-1,6-dihydropyrimidine were synthesized to optimize xanthine oxidase inhibition. These studies highlighted the importance of substituents on the pyrimidine ring in enhancing biological activity. The most potent compounds exhibited significant reductions in uric acid levels in animal models .
Properties
IUPAC Name |
N,2-dimethyl-6-oxo-1H-pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-3-5(6(11)8-2)7(12)10-4/h3H,1-2H3,(H,8,11)(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUYKDHIMYCZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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